molecular formula C11H14O2S B014623 2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid CAS No. 887354-80-5

2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid

Cat. No. B014623
M. Wt: 210.29 g/mol
InChI Key: XXDIJXPNRJHFRH-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid” is a chemical compound with the molecular formula C11H14O2S and a molecular weight of 210.29 . It is primarily used for research purposes .


Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid” consists of a propionic acid backbone with two methyl groups attached to the second carbon atom and a 4-mercaptophenyl group attached to the third carbon atom .


Chemical Reactions Analysis

In the context of hydrogel formation, “2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid” can undergo a maleimide-thiol crosslinking reaction. This reaction is reversible and can be triggered by the presence of glutathione, leading to the degradation of the hydrogel .


Physical And Chemical Properties Analysis

“2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid” is a solid at room temperature. It is soluble in chloroform, ethanol, and methanol. It has a melting point of 81-84°C .

Scientific Research Applications

  • Synthesis of 2-Mercaptophenylphosphonic Acid

    It is used in the synthesis of 2-mercaptophenylphosphonic acid, which has further applications in chemical synthesis (Masson, Saint-Clair, & Saquet, 1993).

  • Formation of Benzofuro(2,3-c)pyrazol-3(1H)-ones

    Its synthesis can lead to the creation of new benzofuro(2,3-c)pyrazol-3(1H)-ones, indicating its role in developing novel organic compounds (Hogale, Shirke, & Kharade, 1995).

  • Analytical Applications

    It has been used in analytical chemistry, specifically in a spectrophotometric method for determining trace amounts of nickel in various substances (Izquierdo & Carrasco, 1984).

  • Chemical Research

    Its synthesized form, 3-hydroxyl-2,2-dimethyl-propionic acid, is studied for its infrared (IR) and melting point properties (Hong Zhe, 2000).

  • Corrosion Inhibition

    Derivatives of this compound, such as 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione, have been identified as corrosion inhibitors for carbon steel in acidic media (Duran, Yurttaş, & Duran, 2021).

  • Chemoselective Reactions

    The compound is involved in highly chemoselective methylation and esterification reactions, notable for their eco-friendly nature and high chemoselectivity (Selva & Tundo, 2006).

  • Catalysis in Native Chemical Ligation

    3-mercaptobenzyl sulfonate, a related compound, shows potential as a catalyst for native chemical ligation processes (Cowper et al., 2015).

  • Material Science Applications

    It improves the solubility and stability of gold nanoparticles, indicating its role in nanotechnology and materials science (Samani & Hashemianzadeh, 2021).

properties

IUPAC Name

2,2-dimethyl-3-(4-sulfanylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-11(2,10(12)13)7-8-3-5-9(14)6-4-8/h3-6,14H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDIJXPNRJHFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391726
Record name 2,2-dimethyl-3-(4-sulfanylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid

CAS RN

887354-80-5
Record name 2,2-dimethyl-3-(4-sulfanylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AD Baldwin, KL Kiick - Polymer chemistry, 2013 - pubs.rsc.org
We have recently reported that retro Michael-type addition reactions can be employed for producing labile chemical linkages with tunable sensitivity to physiologically relevant reducing …
Number of citations: 201 0-pubs-rsc-org.brum.beds.ac.uk
MD Konieczynska, MW Grinstaff - Accounts of chemical research, 2017 - ACS Publications
Conspectus The formation and subsequent on-demand dissolution of chemically cross-linked hydrogels is of keen interest to chemists, engineers, and clinicians. In this Account, we …
Number of citations: 97 0-pubs-acs-org.brum.beds.ac.uk
HF Abed, WH Abuwatfa, GA Husseini - Nanomaterials, 2022 - mdpi.com
With the widespread global impact of cancer on humans and the extensive side effects associated with current cancer treatments, a novel, effective, and safe treatment is needed. Redox…
Number of citations: 13 0-www-mdpi-com.brum.beds.ac.uk
S Shahi, H Roghani-Mamaqani, S Talebi… - Polymer …, 2022 - pubs.rsc.org
Covalently crosslinked stimuli-destructible hydrogels with the ability of irreversible stimuli-controlled bond dissociation have attracted great attention due to their easy preparation, …
Number of citations: 20 0-pubs-rsc-org.brum.beds.ac.uk
Y Liang, KL Kiick - Acta biomaterialia, 2014 - Elsevier
Heparin plays an important role in many biological processes via its interaction with various proteins, and hydrogels and nanoparticles comprising heparin exhibit attractive properties, …
AM Asrorov, Y Fang, H Wang… - Advanced and Modern …, 2023 - Elsevier
Fundamental knowledge gathered around drug delivery systems (DDSs) allowed the development of smart formulations that deserved the name nanorobotics in drug delivery. These …
AD Baldwin - 2012 - search.proquest.com
The use of polymers as biomaterials has evolved over the past several decades, encompassing an expanding synthetic toolbox and many bio-mimetic approaches. Both synthetic and …
TH Nguyen - 2014 - search.proquest.com
Proteins are an important class of therapeutics. The have many advantages over small-molecule drugs including high target specificity, low cytotoxicity and low immunogenicity. …

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